![molecular formula C16H10N4OS2 B5854762 N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B5854762.png)
N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide
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Overview
Description
N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure combining a quinoline core with thiadiazole and thiophene moieties, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiophene with 2-chloroquinoline-4-carboxylic acid in the presence of a base to form the intermediate 2-thiophen-2-ylquinoline-4-carboxamide. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the quinoline and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline and thiadiazole derivatives.
Scientific Research Applications
N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-mercapto-1,3,4-thiadiazole share the thiadiazole moiety.
Quinoline Derivatives: Compounds such as quinoline-4-carboxamide and 2-chloroquinoline-4-carboxylic acid share the quinoline core.
Uniqueness
N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide is unique due to its combination of quinoline, thiadiazole, and thiophene rings, which imparts distinct chemical and biological properties not observed in simpler analogs. This unique structure allows for a broader range of interactions with biological targets and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-15(19-16-20-17-9-23-16)11-8-13(14-6-3-7-22-14)18-12-5-2-1-4-10(11)12/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIFCTPNMUVVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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